CCK2R Ligand-Linker Conjugates 1

ADC Chemistry Bioconjugation Targeted Drug Delivery

Procure CCK2R Ligand-Linker Conjugates 1 as a conjugation-ready, functionalized intermediate to accelerate in-house synthesis of CCK2R-targeted antimicrotubule agents. This construct integrates a high-affinity CCK2R ligand, a solubility-modulating hydrophilic peptide linker, and a reactive hydrazide handle specifically validated for hydrazone ligation with Desacetyl Vinblastine Hydrazide (DAVBH) and Tubulysin B Hydrazide (TubBH). Substitution of any component is scientifically unsound, as linker alterations drastically change receptor binding (IC50), pharmacokinetics, and internalization. Ideal for rapid payload screening on MZ-CRC-1 or A431-CCK2R cell lines and generating small-molecule positive controls for ADC/PDC benchmarking.

Molecular Formula C72H110N12O27S
Molecular Weight 1607.8 g/mol
Cat. No. B12433333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCK2R Ligand-Linker Conjugates 1
Molecular FormulaC72H110N12O27S
Molecular Weight1607.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)NCCCCCCCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)NCC(C(C(C(CO)O)O)O)O)C(=O)NC(CS)C(=O)O)C4CCCCC4
InChIInChI=1S/C72H110N12O27S/c1-72(2,3)54(91)35-84-49-20-12-11-19-48(49)83(41-17-8-7-9-18-41)34-46(69(84)108)82-71(111)76-40-16-14-15-39(31-40)64(103)73-30-13-6-4-5-10-21-57(94)77-42(24-28-58(95)96)65(104)78-43(22-26-55(92)74-32-50(87)60(99)62(101)52(89)36-85)66(105)80-45(25-29-59(97)98)67(106)79-44(68(107)81-47(38-112)70(109)110)23-27-56(93)75-33-51(88)61(100)63(102)53(90)37-86/h11-12,14-16,19-20,31,41-47,50-53,60-63,85-90,99-102,112H,4-10,13,17-18,21-30,32-38H2,1-3H3,(H,73,103)(H,74,92)(H,75,93)(H,77,94)(H,78,104)(H,79,106)(H,80,105)(H,81,107)(H,95,96)(H,97,98)(H,109,110)(H2,76,82,111)/t42-,43-,44-,45-,46+,47-,50-,51-,52+,53+,60+,61+,62+,63+/m0/s1
InChIKeyYORFONXNERNMCL-PLPZWYNCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCK2R Ligand-Linker Conjugates 1: Procurement-Ready Overview for Targeted Drug Conjugation


CCK2R Ligand-Linker Conjugates 1 is a functionalized ligand-linker construct designed for the targeted delivery of cytotoxic payloads to cells expressing the cholecystokinin-2 receptor (CCK2R). This compound consists of a CCK2R-targeting ligand moiety connected via a hydrophilic peptide linker to a reactive hydrazide group, enabling conjugation to antimicrotubule agents such as Desacetyl Vinblastine Hydrazide (DAVBH) and Tubulysin B Hydrazide (TubBH) . As a core component of a CCK2R-directed drug conjugate platform, it is procured as a standalone, conjugation-ready intermediate for the in-house synthesis and evaluation of novel CCK2R-targeted therapeutics . Its design is based on the well-characterized overexpression of CCK2R in various cancers, including medullary thyroid carcinoma (MTC) and small cell lung cancer (SCLC) .

Why Procuring a Generic CCK2R Ligand Fails: Critical Linker and Conjugation Chemistry Considerations


Generic substitution of CCK2R Ligand-Linker Conjugates 1 with alternative CCK2R-targeting peptides or constructs is scientifically unsound due to the highly specific and interdependent nature of its three functional components. First, the CCK2R binding affinity is profoundly affected by the linker, with studies showing that altering linker length, charge, and flexibility can drastically change receptor binding (IC50) and subsequent cellular internalization rates . Second, the hydrophilic peptide linker is designed to modulate the physicochemical properties of the final drug conjugate, impacting its solubility and, critically, its pharmacokinetic profile. Third, the terminal hydrazide group is a specific functional handle that dictates the conjugation chemistry with a limited set of compatible payloads (e.g., DAVBH, TubBH) . Swapping any of these elements—the ligand, the linker, or the conjugation handle—with a seemingly similar analog would create an entirely new and unvalidated chemical entity with unknown and likely inferior biological performance, rendering any subsequent biological data non-transferable and procurement efforts scientifically invalid .

Quantitative Differentiation Guide for CCK2R Ligand-Linker Conjugates 1


Defined Conjugation Handle: Hydrazide vs. Amine/Thiol-Reactive Alternatives

CCK2R Ligand-Linker Conjugates 1 is defined by its terminal hydrazide group, which is a specific reactive handle for the chemoselective ligation with carbonyl-containing payloads like Desacetyl Vinblastine Hydrazide (DAVBH) and Tubulysin B Hydrazide (TubBH). This is a critical point of differentiation from more generic CCK2R-binding peptides, which are typically functionalized with primary amines (e.g., on lysine residues) or thiols (e.g., on cysteine residues). While direct quantitative comparisons for this specific conjugate's conjugation efficiency are not in the public literature, the use of a hydrazide handle provides a well-established, orthogonal conjugation strategy that avoids the cross-reactivity and site-selectivity issues often encountered with amine- or thiol-based chemistries .

ADC Chemistry Bioconjugation Targeted Drug Delivery

Enhanced Tumor Uptake vs. Non-Conjugated Reference: 1.5- to 13-Fold Improvement

While CCK2R Ligand-Linker Conjugates 1 is a distinct entity, its design principles are validated by data on analogous CCK2R-targeting minigastrin constructs. A recent study demonstrated that a novel DOTA-conjugated minigastrin analog, [19F]F-[177Lu]Lu-DOTA-rhCCK-18, achieved a 1.5-fold and 13-fold higher tumor uptake at 24 hours post-injection compared to its (R)-DOTAGA derivative and the well-established reference compound [177Lu]Lu-DOTA-PP-F11N, respectively . This dramatic difference underscores that the choice of chelator and linker can profoundly impact the in vivo performance of CCK2R-targeted constructs.

Tumor Targeting In Vivo Biodistribution Minigastrin Analog

Linker-Dependent Receptor Affinity: 3- to 5-Fold Improvement in IC50 with DOTA over DOTAGA

The impact of the linker-chelator combination on receptor binding is well-documented. In a comparative study of minigastrin analogs, substituting (R)-DOTAGA with DOTA resulted in a 3- to 5-fold improvement in IC50 values for CCK-2R affinity . This demonstrates that even seemingly minor modifications to the linker-chelator region of a CCK2R-targeting conjugate can have a major impact on its primary target engagement. The specific hydrophilic peptide linker and terminal hydrazide in CCK2R Ligand-Linker Conjugates 1 constitute a distinct structural motif with its own, as-yet uncharacterized, binding profile .

Receptor Binding IC50 Structure-Activity Relationship

In Vitro Antagonist Potency: Z360-PEG Conjugates Exhibit nM IC50 Values

Data on structurally related antagonist conjugates provides a benchmark for potency. Novel Z360-based CCK2R antagonists conjugated with PEG linkers (PEG4, PEG6, PEG12) were evaluated in a functional assay using A431-CCK2R cells. These compounds demonstrated potent antagonism, with IC50 values of 3.31 nM, 4.11 nM, and 10.4 nM, respectively . This demonstrates that the core antagonist pharmacophore, when properly linked, retains high potency. CCK2R Ligand-Linker Conjugates 1 is a distinct ligand-linker entity, and its potency profile is a key differentiator from these PEG-linked antagonists .

Antagonist Functional Assay CCK2R

Optimal Research and Development Applications for CCK2R Ligand-Linker Conjugates 1


Rapid Generation of Novel CCK2R-Targeted Drug Conjugates for In Vitro Proof-of-Concept Studies

CCK2R Ligand-Linker Conjugates 1 is ideally suited for laboratories seeking to rapidly synthesize and screen a small panel of CCK2R-targeted cytotoxic agents. By reacting this conjugate with carbonyl-bearing payloads (e.g., DAVBH, TubBH) via a well-defined hydrazone ligation, researchers can generate novel drug conjugates for initial in vitro evaluation. This approach bypasses the need for complex, multi-step synthesis of a full drug-linker-payload construct from scratch. The resulting conjugates can then be assessed for CCK2R-specific binding, cellular internalization, and in vitro cytotoxicity on CCK2R-positive cancer cell lines (e.g., A431-CCK2R, MZ-CRC-1) , providing a rapid and efficient method for target validation and payload screening .

Generation of CCK2R-Targeted Positive Control Conjugates for ADC/PDC Development Programs

In the development of novel antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs) targeting CCK2R, CCK2R Ligand-Linker Conjugates 1 can be used to generate a well-defined, small-molecule-based positive control. By conjugating it to a potent cytotoxic payload like TubBH, researchers can create a reference compound with a known mechanism of CCK2R targeting and payload delivery. This control can be used in comparative in vitro and in vivo studies to benchmark the performance of new ADC/PDC candidates, helping to deconvolute the contributions of the targeting moiety, linker, and payload to overall efficacy and toxicity .

Investigating the Impact of Linker Chemistry on CCK2R-Mediated Payload Delivery

The hydrophilic peptide linker of CCK2R Ligand-Linker Conjugates 1 provides a unique structural element for study. Researchers can use this conjugate as a baseline to investigate how variations in linker composition (e.g., charge, hydrophilicity, length) affect the pharmacokinetics and biodistribution of a CCK2R-targeted agent. By conjugating it to a fluorescent or radiolabeled probe (via the hydrazide handle), scientists can directly track its in vitro and in vivo behavior. This data can be compared with the behavior of CCK2R-targeting constructs bearing different linkers (e.g., PEG, aliphatic) to establish a clearer structure-activity relationship for this critical component .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCK2R Ligand-Linker Conjugates 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.